5-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a phenyl group, and a sulfonyl group attached to a piperazine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with 4-((4-methylpiperazin-1-yl)sulfonyl)phenyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl and triazole rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated derivatives of the phenyl or triazole rings.
Scientific Research Applications
5-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Sildenafil N-Oxide: Shares a similar piperazine and sulfonyl structure but differs in its overall molecular framework.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine moiety, used as an acetylcholinesterase inhibitor.
Uniqueness
5-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring with a sulfonyl piperazine group, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H21N5O2S2 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H21N5O2S2/c1-22-11-13-23(14-12-22)28(25,26)17-9-7-15(8-10-17)18-20-21-19(27)24(18)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,21,27) |
InChI Key |
KUBKKEVVQVYLER-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NNC(=S)N3C4=CC=CC=C4 |
Origin of Product |
United States |
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